molecular formula C43H86BrNO3 B11929537 N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis((Z)-octadec-9-en-1-yloxy)propan-1-aminium bromide

N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis((Z)-octadec-9-en-1-yloxy)propan-1-aminium bromide

Cat. No.: B11929537
M. Wt: 745.1 g/mol
InChI Key: OOGKYHLYXDOJPR-JDVCJPALSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride: , commonly referred to as DORIE, is a cationic lipid used primarily in the field of gene delivery. This compound is known for its low cytotoxicity and high transfection efficiency, making it a valuable tool in molecular biology and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride involves the reaction of oleic acid with dimethylaminoethanol, followed by quaternization with methyl chloride. The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Toluene or chloroform

    Catalyst: Acidic or basic catalysts, depending on the specific reaction step

Industrial Production Methods: Industrial production of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

    Continuous flow reactors: for better control of reaction conditions

    Purification steps: such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds in the oleic acid moiety can be reduced to form saturated derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles such as thiols or amines under basic conditions

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives

    Reduction: Saturated fatty acid derivatives

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride exerts its effects involves:

    Molecular Targets: The compound interacts with the cell membrane, facilitating the entry of genetic material into the cell.

    Pathways Involved: It forms complexes with DNA or RNA, which are then endocytosed by the cell. The lipid-DNA complex disrupts the endosomal membrane, releasing the genetic material into the cytoplasm where it can be expressed.

Comparison with Similar Compounds

1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride is compared with other cationic lipids such as:

    1,2-Dioleoyl-3-dimethylammonium chloride (DODAC): Similar in structure but lacks the hydroxyethyl group, resulting in different transfection efficiencies and cytotoxicity profiles.

    1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery, but with a different head group, affecting its interaction with cell membranes and overall efficiency.

The uniqueness of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride lies in its balance of low cytotoxicity and high transfection efficiency, making it a preferred choice for many gene delivery applications .

Properties

Molecular Formula

C43H86BrNO3

Molecular Weight

745.1 g/mol

IUPAC Name

2,3-bis[(Z)-octadec-9-enoxy]propyl-(2-hydroxyethyl)-dimethylazanium;bromide

InChI

InChI=1S/C43H86NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-46-42-43(41-44(3,4)37-38-45)47-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,43,45H,5-18,23-42H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-;

InChI Key

OOGKYHLYXDOJPR-JDVCJPALSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCC/C=C\CCCCCCCC.[Br-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCC=CCCCCCCCC.[Br-]

Origin of Product

United States

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